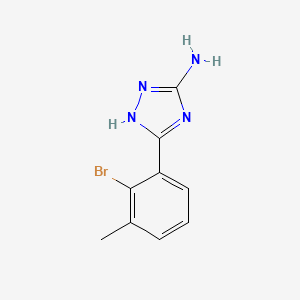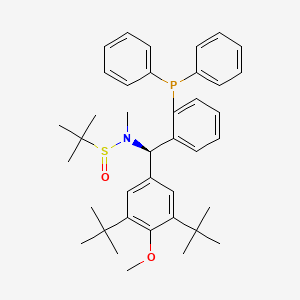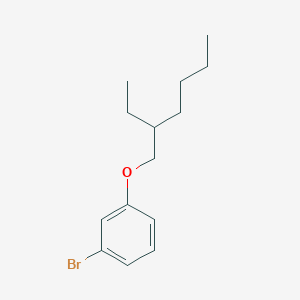
1-Bromo-3-((2-ethylhexyl)oxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-((2-ethylhexyl)oxy)benzene is an organic compound with the molecular formula C14H21BrO It is a derivative of benzene, where a bromine atom is substituted at the first position and a 2-ethylhexyl group is attached via an oxygen atom at the third position
Métodos De Preparación
The synthesis of 1-Bromo-3-((2-ethylhexyl)oxy)benzene typically involves the bromination of 3-((2-ethylhexyl)oxy)benzene. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Bromo-3-((2-ethylhexyl)oxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Bromo-3-((2-ethylhexyl)oxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-((2-ethylhexyl)oxy)benzene involves its interaction with molecular targets through its bromine and 2-ethylhexyl groups. These interactions can lead to various chemical transformations, depending on the specific pathways involved. The compound’s effects are mediated by its ability to participate in substitution, oxidation, and reduction reactions.
Comparación Con Compuestos Similares
1-Bromo-3-((2-ethylhexyl)oxy)benzene can be compared to other similar compounds, such as:
1-Bromo-4-((2-ethylhexyl)oxy)benzene: This compound has the bromine atom at the fourth position instead of the first, leading to different chemical properties and reactivity.
1-Bromo-2-((2-ethylhexyl)oxy)benzene: The bromine atom is at the second position, which also affects its chemical behavior.
Propiedades
Fórmula molecular |
C14H21BrO |
|---|---|
Peso molecular |
285.22 g/mol |
Nombre IUPAC |
1-bromo-3-(2-ethylhexoxy)benzene |
InChI |
InChI=1S/C14H21BrO/c1-3-5-7-12(4-2)11-16-14-9-6-8-13(15)10-14/h6,8-10,12H,3-5,7,11H2,1-2H3 |
Clave InChI |
MQFWLOHSUXANDI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel](/img/structure/B13660784.png)
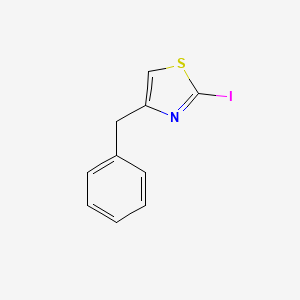
![2-Bromonaphtho[2,1-d]thiazole](/img/structure/B13660788.png)
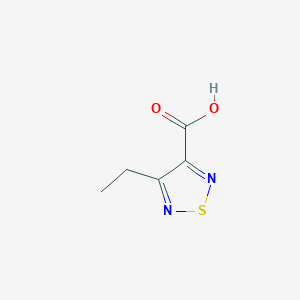

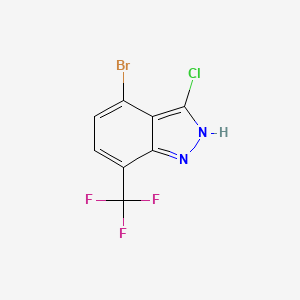
![4-Methylbenzo[d]isothiazole](/img/structure/B13660814.png)
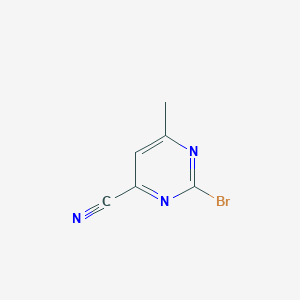
![2-(4-cyclopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B13660834.png)
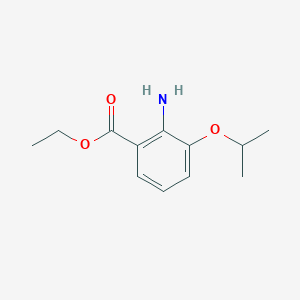
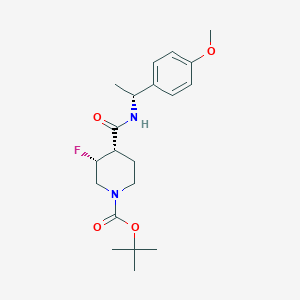
![2-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660854.png)
